3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells.
作用機序
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes in the TCA cycle, which is responsible for generating energy in the form of ATP. By inhibiting these enzymes, 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide disrupts the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and the induction of cancer cell death.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide induces cancer cell death by disrupting the TCA cycle, leading to the accumulation of ROS and the activation of apoptotic pathways. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide also sensitizes cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment. In addition, 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a safe and effective anticancer agent.
実験室実験の利点と制限
One of the advantages of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its broad range of anticancer activity. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has shown efficacy in a broad range of cancer types, making it a promising candidate for cancer treatment. Another advantage of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy. However, one limitation of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its relatively short half-life, which may limit its efficacy in vivo. Another limitation of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its limited solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide research. One direction is to optimize the synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide to improve its efficacy and reduce its toxicity. Another direction is to investigate the combination of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide with other anticancer agents to improve its efficacy in vivo. Additionally, future research could investigate the use of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, future research could investigate the use of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide in combination with targeted therapies to improve its efficacy in specific cancer types.
合成法
The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of cyclopentanone with thiosemicarbazide to form 4-methyl-1,3-thiazol-2-ylhydrazinecarboxamide. This intermediate is then reacted with cyclopentylbromide to form 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide. The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been optimized to produce high yields and purity.
科学的研究の応用
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anticancer activity. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has shown efficacy in a broad range of cancer types, including pancreatic, lung, breast, and ovarian cancer. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to induce cancer cell death by targeting the TCA cycle, leading to the disruption of cellular metabolism and energy production. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
特性
IUPAC Name |
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-16-12(13-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQYFCAJGAQLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。